molecular formula C14H19NO4 B2443137 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxybenzamide CAS No. 1421451-00-4

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxybenzamide

Cat. No.: B2443137
CAS No.: 1421451-00-4
M. Wt: 265.309
InChI Key: PVJLLNZYCYYVSV-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring substituted with hydroxy and hydroxymethyl groups, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxybenzamide typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with cyclopentylamine in the presence of a coupling agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and a base like N,N-diisopropylethylamine (DIEA). The reaction is carried out in a solvent such as dimethylformamide (DMF) and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the amide group would produce an amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxybenzamide would depend on its specific application. In biological systems, it could interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl and methoxy groups may play a role in binding to active sites or altering the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxybenzamide is unique due to the presence of both hydroxy and hydroxymethyl groups on the cyclopentyl ring, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-19-13-5-3-2-4-11(13)14(18)15-10-6-9(8-16)12(17)7-10/h2-5,9-10,12,16-17H,6-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJLLNZYCYYVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CC(C(C2)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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